molecular formula C15H17N5O3 B1681822 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol CAS No. 226907-52-4

6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol

Cat. No.: B1681822
CAS No.: 226907-52-4
M. Wt: 315.33 g/mol
InChI Key: YYCDGEZXHXHLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol, also known as TLR7 Ligand II, is Toll-Like Receptor 7 (TLR7) . TLR7 is a member of the Toll-like receptor family, which plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns .

Mode of Action

TLR7 Ligand II interacts with TLR7, triggering a cascade of intracellular signaling events . TLR7 is an intracellular receptor expressed on the membrane of endosomes . The binding of TLR7 Ligand II to TLR7 initiates host defense reactions, which are ligand-dependent and cell type-dependent, leading to the production of pro-inflammatory cytokines and type 1 interferon .

Biochemical Pathways

Upon activation by TLR7 Ligand II, TLR7 triggers the induction of a Th1 type innate immune response . This process involves the activation of various immune cascades, leading to the production of certain cytokines and chemokines . These immune responses can improve tumor therapy by activating both innate and adaptive immune responses .

Pharmacokinetics

Its agonist activity at human tlr7 has been measured using a luciferase reporter gene assay, with an ec50 value of 320E+3nM . This suggests that the compound has a certain degree of bioavailability, but more research is needed to fully understand its ADME properties.

Result of Action

The activation of TLR7 by TLR7 Ligand II can lead to a variety of molecular and cellular effects. For instance, it can induce the development of antigen-specific immunity . In the context of cancer, TLR7 Ligand II can inhibit the proliferation and induce apoptosis of pancreatic cancer cells .

Action Environment

The action of TLR7 Ligand II can be influenced by various environmental factors. For example, the disease-associated cytokine environment can shape the pathogenic B cell responses to TLR7 engagement . Furthermore, nucleotide modifications can modulate the cleavage kinetics of ssRNAs into ligands that limit TLR8 activation and preferentially trigger TLR7 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Toll-Like Receptor 7 Ligand II involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the use of imidazoquinoline derivatives, which are known for their ability to activate Toll-Like Receptor 7 . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of Toll-Like Receptor 7 Ligand II follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Properties

IUPAC Name

6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCDGEZXHXHLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434307
Record name TLR7 Ligand II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226907-52-4
Record name TLR7 Ligand II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 2
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 3
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 4
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 5
Reactant of Route 5
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 6
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.